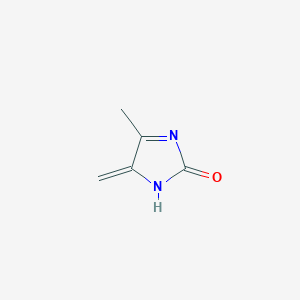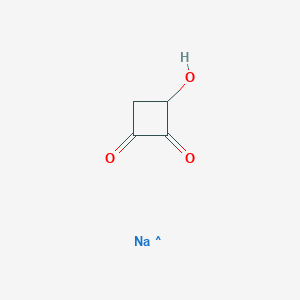![molecular formula C13H9N3 B12358561 11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
11aH-benzimidazolo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11aH-Benzimidazolo[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of two benzimidazole rings. This compound is part of the broader class of benzimidazoles, which are known for their diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact effectively with biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11aH-benzimidazolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. This reaction can be catalyzed by various agents, including formic acid, iron powder, and ammonium chloride . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a one-pot, multicomponent reaction that combines aryl amines, aldehydes, and azides in the presence of a copper catalyst . This method offers high yields and broad substrate scope, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 11aH-Benzimidazolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine or air oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Iodine, air oxygen.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
11aH-Benzimidazolo[1,2-a]benzimidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 11aH-benzimidazolo[1,2-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
Pyrido[1,2-a]benzimidazole: Another fused heterocyclic compound with comparable pharmacological properties.
Benzimidazole-Pyrazole Hybrids: Compounds that combine the benzimidazole and pyrazole rings, exhibiting enhanced biological activities.
Uniqueness: 11aH-Benzimidazolo[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure allows for more effective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H9N3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
11aH-benzimidazolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8,11H |
InChI-Schlüssel |
XNJQDIFTLZVOTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)






![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
